cis-Epoxysuccinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

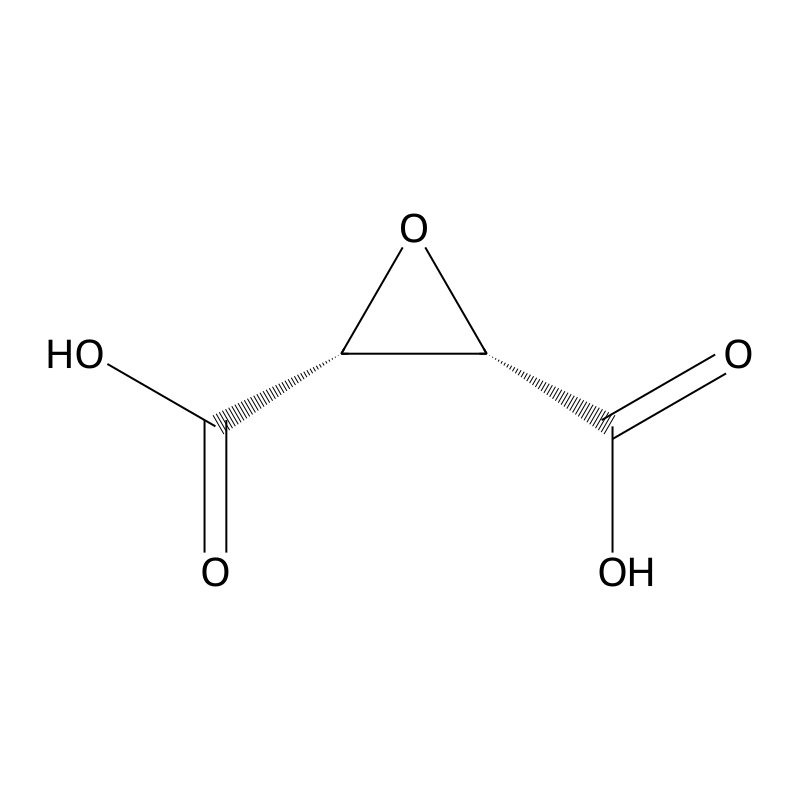

Cis-Epoxysuccinic acid is a cyclic compound characterized by its epoxide functional group and a succinic acid backbone. It is notable for its unique structure, which includes a three-membered epoxide ring attached to the succinic acid moiety. This compound is of interest due to its potential applications in various fields, including organic synthesis and biochemistry.

- Ring-opening Reactions: The epoxide can react with nucleophiles such as water or alcohols, leading to the formation of diols or ethers.

- Hydrolysis: In the presence of water, cis-epoxysuccinic acid can be hydrolyzed to produce tartaric acid through the action of specific enzymes like cis-epoxysuccinate hydrolase.

- Epoxidation: The compound can also serve as a substrate in further epoxidation reactions, enhancing its utility in synthetic organic chemistry .

Cis-Epoxysuccinic acid exhibits significant biological activity, particularly in enzymatic processes. It acts as a substrate for cis-epoxysuccinate hydrolases, which catalyze its conversion into enantiomeric forms of tartaric acid. This transformation is crucial for producing high-purity tartaric acids, which are valuable in various industrial applications, including food and pharmaceuticals. The enzymatic activity associated with this compound has been studied extensively, revealing that bacteria capable of producing these hydrolases can achieve near-complete enantiomeric excess in the resulting products .

The synthesis of cis-epoxysuccinic acid typically involves the epoxidation of maleic acid or its salts using hydrogen peroxide in the presence of catalysts such as tungstate or molybdate. The general procedure includes:

- Preparation of Maleate Salts: Maleic anhydride or maleic acid is reacted with a base to form maleate salts.

- Epoxidation Reaction: These salts are then subjected to an epoxidation reaction with hydrogen peroxide at controlled pH levels (typically between 2.5 and 4.5) and temperatures (30° to 70° C) to maximize yield while minimizing by-products like DL-tartrate.

- Purification: The resulting cis-epoxysuccinic acid can be purified using techniques such as ion exchange chromatography .

Cis-Epoxysuccinic acid has several important applications:

- Synthesis of Tartaric Acid: It serves as a precursor for tartaric acid production, which is widely used in the food industry as an acidity regulator and stabilizing agent.

- Chemical Intermediates: The compound can be utilized in organic synthesis as a building block for more complex molecules.

- Research

Interaction studies involving cis-epoxysuccinic acid focus on its enzymatic interactions and biological pathways. Research has shown that specific bacterial strains possess enzymes that effectively hydrolyze cis-epoxysuccinic acid into tartaric acids with high enantiomeric selectivity. Studies have identified various strains capable of this transformation, highlighting the potential for biotechnological applications in producing chiral compounds .

Cis-Epoxysuccinic acid shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Key Features | Unique Characteristics |

|---|---|---|---|

| Tartaric Acid | Dicarboxylic Acid | Naturally occurring; important chiral building block | Direct product from cis-epoxysuccinic acid |

| Maleic Acid | Dicarboxylic Acid | Unsaturated; used in resins and coatings | Precursor for cis-epoxysuccinic acid |

| Fumaric Acid | Dicarboxylic Acid | Geometric isomer of maleic acid | Does not form an epoxide |

| Succinic Acid | Dicarboxylic Acid | Naturally occurring; used in food and pharma | Lacks the epoxide functionality |

Cis-Epoxysuccinic acid is unique due to its epoxide functionality combined with a succinate structure, allowing it to participate in specific